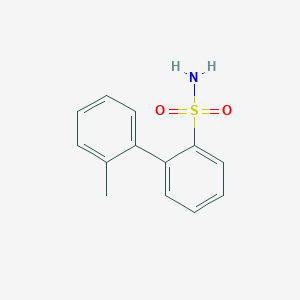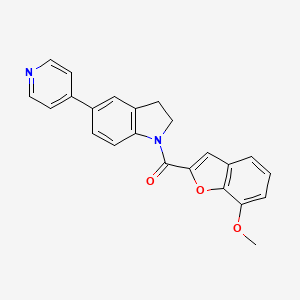![molecular formula C20H18N2O5S B2698105 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 864860-98-0](/img/structure/B2698105.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, and a dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . This involves directing an X-ray beam at a crystal of the compound and analyzing the diffraction pattern to determine the positions of the atoms.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
The study of molecular structures and the significance of intermolecular interactions in compounds similar to N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide reveals insights into their crystalline forms and potential applications in material science. Such compounds are characterized through techniques like X-ray diffraction and DFT calculations, highlighting the effects of dimerization and crystal packing on molecular geometry, particularly on dihedral angles and aromatic ring conformation (Karabulut et al., 2014).
Antimicrobial Activity
The antimicrobial potential of derivatives structurally related to the compound has been explored, showcasing how modifications in the molecular structure can influence antibacterial and antifungal efficacy. For instance, compounds exhibiting significant antimicrobial activity against various pathogens indicate the potential for these molecules to serve as bases for developing new antimicrobial agents (El-hamouly et al., 2009).
Antiproliferative and Antimicrobial Properties
Schiff bases derived from thiadiazole compounds, bearing structural resemblance, have shown promising antiproliferative and antimicrobial properties. Such studies underline the therapeutic potential of these compounds in treating microbial diseases, particularly against bacterial and fungal infections, and in cancer therapy through cytotoxicity against cancer cell lines (Gür et al., 2020).
Synthesis and Characterization of Polyimides
Research into the synthesis of new diamines and their polymerization with various anhydrides to create polyimides provides a glimpse into the potential applications of related compounds in materials science. These polyimides demonstrate improved solubility and thermal stability, hinting at their suitability for advanced technological applications (Butt et al., 2005).
Synthesis and Evaluation of Thiazolidinedione Derivatives
The design, synthesis, and evaluation of thiazolidinedione derivatives for anti-hyperglycemic and anti-hyperlipidemic activities reflect the broader therapeutic applications of structurally related compounds. Such research emphasizes the role of these molecules in addressing metabolic disorders through interaction with peroxisome proliferator-activated receptor gamma (Shrivastava et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. In the case of lipoxygenase, its inhibition can disrupt the synthesis of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine concentration in the nervous system and a decrease in leukotriene synthesis. These changes can lead to alterations in nerve signal transmission and inflammatory responses .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide interacts with cholinestrases and lipoxygenase enzymes . The inhibitory potential of the compound is influenced by the alkyl/aralkyl entity, as it is the only varying part and all other parts are similar in all molecules .
Cellular Effects
It is known that the compound has potential therapeutic effects on Alzheimer’s disease , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes , which suggests that it may exert its effects through enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-15-5-4-13(10-17(15)25-2)19(23)22-20-21-14(11-28-20)12-3-6-16-18(9-12)27-8-7-26-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJPUTNKQMTJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
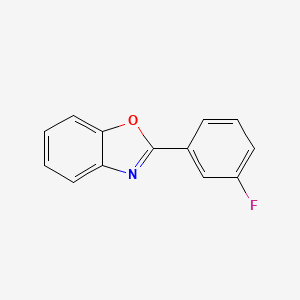
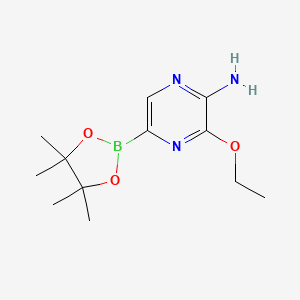

![3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2698028.png)
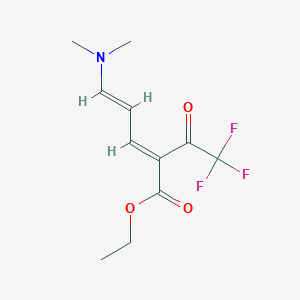
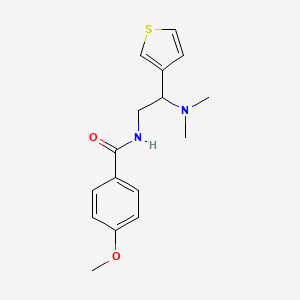
![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)
![Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2698038.png)
![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)

![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2698041.png)
